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Compound of Interest

13-Ox0-6(2),9(Z)-octadecadienoic
Compound Name: d
aci

Cat. No.: B15624218

Disclaimer: Extensive literature searches for 13-Ox0-6(Z),9(Z)-octadecadienoic acid (CAS
1802047-22-8) did not yield specific biological activity data, experimental protocols, or
established signaling pathways for this particular isomer. The vast majority of published
research focuses on the closely related isomer, 13-Ox0-9(Z),11(E)-octadecadienoic acid, also
known as 13-KODE or 13-Oxo-ODE.

Therefore, this technical guide provides a comprehensive overview of the available scientific
literature for 13-Ox0-9(Z),11(E)-octadecadienoic acid as a proxy. It is crucial to note that while
these isomers are structurally similar, their biological activities may differ. The information
presented below pertains to the 9(Z),11(E) isomer and should be interpreted with caution when
considering the 6(Z),9(Z) isomer.

Introduction

13-0Ox0-9(Z2),11(E)-octadecadienoic acid (13-KODE) is an oxidized metabolite of linoleic acid.
[1] It is formed through the enzymatic oxidation of 13-hydroxyoctadecadienoic acid (13-HODE).
[2] This molecule has garnered significant interest within the scientific community for its diverse
biological activities, including anti-inflammatory, anti-cancer, and metabolic regulatory effects.
This guide summarizes the current understanding of 13-KODE, focusing on its mechanisms of
action, providing quantitative data from key studies, and detailing relevant experimental
protocols.
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Physicochemical Properties

Property Value Reference
CAS Number 54739-30-9 [3]
Molecular Formula C1sH3003 [3]
Molecular Weight 294.43 g/mol [3]
Synonyms 13-KODE, 13-Oxo-ODE [3]

Biological Activities and Signaling Pathways

13-KODE has been shown to modulate several key signaling pathways, primarily associated
with inflammation, oxidative stress response, and cancer progression.

Anti-inflammatory Effects

13-KODE exhibits potent anti-inflammatory properties by targeting the NF-kB and MAPK
signaling pathways.[4][5]

* NF-kB Pathway: In lipopolysaccharide (LPS)-stimulated macrophages, 13-KODE inhibits the
nuclear translocation of the NF-kB p65 subunit.[4] This prevents the transcription of pro-
inflammatory genes, leading to a reduction in the production of inflammatory mediators such
as nitric oxide (NO), tumor necrosis factor-alpha (TNF-a), and interleukin-1(3 (IL-13).[4]

 MAPK Pathway: 13-KODE has been observed to suppress the phosphorylation of key
mitogen-activated protein kinases (MAPKS), including ERK, p38, and JNK, in response to
inflammatory stimuli.[5] By inhibiting MAPK activation, 13-KODE further dampens the
inflammatory response.

e Nrf2/HO-1 Pathway: 13-KODE can induce the expression of nuclear factor erythroid 2-
related factor 2 (Nrf2) and heme oxygenase-1 (HO-1).[4][5] This pathway plays a crucial role
in the cellular antioxidant response, thereby mitigating oxidative stress associated with
inflammation.
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Anti-inflammatory signaling pathways of 13-KODE.

Peroxisome Proliferator-Activated Receptor (PPAR)
Agonism
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13-KODE has been identified as a potent agonist of Peroxisome Proliferator-Activated
Receptor alpha (PPARQ).[6][7] PPARSs are nuclear receptors that play critical roles in the
regulation of lipid and glucose metabolism. Activation of PPARa by 13-KODE in hepatocytes
leads to the upregulation of genes involved in fatty acid oxidation, which can contribute to a
decrease in plasma and hepatic triglyceride levels.[6] Some studies have also suggested a
potential for related isomers to activate PPARYy, a key regulator of adipogenesis.[8][9]
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PPARa activation pathway by 13-KODE.

Anti-Cancer Effects

Recent studies have highlighted the potential of 13-KODE as an anti-cancer agent, particularly
in the context of breast cancer stem cells (BCSCs).[10] 13-KODE has been shown to:

Suppress the proliferation of breast cancer cells and the formation of mammospheres.

Induce apoptosis in BCSCs.

Reduce the population of CD44high/CD24low cells, a key marker of BCSCs.

Decrease the expression of the proto-oncogene c-Myc.
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Proposed anti-cancer mechanism of 13-KODE on BCSCs.

Quantitative Data Summary
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Proliferation proliferation
Increase in late
Induction of MDA-MB-231 apoptotic cells
. 150 pM [10]
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Experimental Protocols
PPAR« Luciferase Reporter Gene Assay[7][10]

This assay quantifies the ability of a test compound to activate PPARa transcriptional activity.
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. Cell Culture and Transfection:

Mammalian cells suitable for transfection (e.g., CV-1, HEK293T) are cultured in appropriate
media.

Cells are seeded in multi-well plates and allowed to adhere.
Co-transfection is performed using:

o An expression vector for the ligand-binding domain of PPARa fused to a DNA-binding
domain (e.g., GAL4).

o Areporter plasmid containing a luciferase gene under the control of a promoter with
response elements for the DNA-binding domain (e.g., UAS).

o A control plasmid expressing a different reporter (e.g., Renilla luciferase or [3-
galactosidase) for normalization of transfection efficiency.

. Compound Treatment:

After transfection, cells are treated with various concentrations of 13-KODE or a vehicle
control (e.g., DMSO). A known PPARa agonist (e.g., GW7647) is used as a positive control.

Cells are incubated for a specified period (e.g., 24 hours).
. Luciferase Assay:

Cells are lysed, and the luciferase activity in the cell lysates is measured using a
luminometer according to the manufacturer's instructions for the specific luciferase assay
system.

The activity of the control reporter is also measured.
. Data Analysis:

The firefly luciferase activity is normalized to the control reporter activity for each well.
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» Fold activation is calculated by dividing the normalized luciferase activity of the compound-
treated cells by that of the vehicle-treated cells.

Western Blotting for Signaling Pathway Analysis[4][5]

This technique is used to detect and quantify specific proteins involved in signaling pathways.
1. Cell Lysis and Protein Quantification:

o Cells are treated with 13-KODE and/or an inflammatory stimulus (e.g., LPS) for the desired
time.

o Cells are washed with cold PBS and then lysed using a radioimmunoprecipitation assay
(RIPA) buffer containing protease and phosphatase inhibitors.

e The total protein concentration of the lysates is determined using a protein assay (e.g., BCA
assay).

2. SDS-PAGE and Protein Transfer:

o Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-
polyacrylamide gel electrophoresis (SDS-PAGE).

o The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) or
nitrocellulose membrane.

3. Immunoblotting:

e The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum
albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

e The membrane is incubated with primary antibodies specific for the target proteins (e.g.,
phospho-p38, total p38, NF-kB p65, HO-1, (-actin).

o After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated
secondary antibody that recognizes the primary antibody.

4. Detection and Analysis:
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e The protein bands are visualized using an enhanced chemiluminescence (ECL) detection
system.

e The band intensities are quantified using densitometry software.

e The expression of target proteins is typically normalized to a loading control protein (e.g., B-
actin).

A typical workflow for Western blot analysis.

Conclusion

While specific biological data for 13-Ox0-6(Z),9(Z)-octadecadienoic acid remains elusive in
the current scientific literature, the extensive research on its isomer, 13-Ox0-9(Z),11(E)-
octadecadienoic acid (13-KODE), provides a strong foundation for potential areas of
investigation. 13-KODE is a potent bioactive lipid with significant anti-inflammatory, metabolic
regulatory, and anti-cancer properties. Its ability to modulate key signaling pathways such as
NF-kB, MAPK, Nrf2/HO-1, and PPARa underscores its therapeutic potential. Further research
is warranted to determine if the 6(Z),9(Z) isomer shares these activities and to elucidate its
unique biological profile. The experimental protocols detailed in this guide for the 9(Z),11(E)
iIsomer can serve as a methodological basis for such future investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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